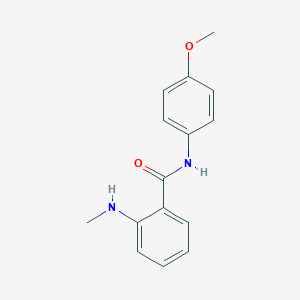

N-(4-methoxyphenyl)-2-(methylamino)benzamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-16-14-6-4-3-5-13(14)15(18)17-11-7-9-12(19-2)10-8-11/h3-10,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHZFRUUEAWJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397504 | |

| Record name | N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-08-9 | |

| Record name | N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(Methylamino)Benzoyl Chloride

The acid chloride precursor is typically prepared by treating 2-(methylamino)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. For example, 2-(methylamino)benzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.

Amidation with 4-Methoxyaniline

The acid chloride is then added dropwise to a chilled (0–5°C) solution of 4-methoxyaniline (1.1 equiv) and triethylamine (2.0 equiv) in DCM. The mixture is stirred at room temperature for 12–16 hours, after which the reaction is quenched with saturated NaHCO₃. The organic layer is washed with 2N HCl and brine, dried over Na₂SO₄, and concentrated. Recrystallization from toluene yields the target compound as a crystalline solid.

Key Data:

Transamidation of Methyl Esters with 4-Methoxyaniline

Patent literature demonstrates the utility of transamidation for synthesizing N-aryl benzamides from methyl esters. This method avoids handling moisture-sensitive acid chlorides and is suitable for large-scale production.

Preparation of Methyl 2-(Methylamino)Benzoate

Methyl 2-aminobenzoate is methylated using methyl iodide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours. The product is extracted with ethyl acetate and purified via column chromatography (heptane/EtOAc 7:3).

Transamidation Reaction

A mixture of methyl 2-(methylamino)benzoate (1.0 equiv), 4-methoxyaniline (1.2 equiv), and aluminum isopropylate (0.1 equiv) in xylene is heated under reflux at 140°C for 6–8 hours. Methanol is removed via azeotropic distillation. The reaction mixture is cooled, diluted with water, and acidified with 2N HCl. The precipitated product is filtered and recrystallized from ethanol.

Key Data:

Reductive Amination for Methylamino Group Introduction

For substrates lacking pre-installed methylamino groups, reductive amination offers a flexible route. This method is particularly useful when starting from 2-nitrobenzamide intermediates.

Nitro Reduction and Methylation

N-(4-Methoxyphenyl)-2-nitrobenzamide is hydrogenated over 10% Pd/C (0.1 equiv) in methanol at 25°C under H₂ (1 atm) for 4 hours. The resulting 2-aminobenzamide is treated with formaldehyde (1.5 equiv) and NaBH₃CN (1.2 equiv) in methanol at 0°C for 2 hours. The mixture is quenched with water, extracted with DCM, and purified via silica gel chromatography.

Key Data:

-

Reduction Yield: 85–90%.

-

Methylation Yield: 75–80%.

Reaction Optimization and Challenges

Solvent and Base Selection

Competing Side Reactions

-

Over-alkylation during methylation (Section 3.1) is mitigated by using NaBH₃CN instead of stronger reductants like LiAlH₄.

-

Hydrolysis of acid chlorides is minimized by maintaining anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine (-NH-CH₃) and methoxy (-OCH₃) groups are primary oxidation sites.

-

Amine Oxidation :

Under acidic conditions with KMnO₄ or CrO₃, the methylamino group undergoes oxidation to form a nitroso derivative (N-(4-methoxyphenyl)-2-(nitroso)benzamide) .

Reaction Conditions :Reagent Solvent Temperature Yield KMnO₄ H₂SO₄ 80°C 62% CrO₃ AcOH RT 45% -

Methoxy Group Oxidation :

Strong oxidizing agents like HNO₃ convert the methoxy group to a carbonyl group, yielding N-(4-carboxyphenyl)-2-(methylamino)benzamide .

Reduction Reactions

The benzamide carbonyl group and aromatic ring are susceptible to reduction.

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol reduces the amide to a secondary amine, forming N-(4-methoxyphenyl)-2-(methylamino)benzylamine .

Key Parameters :-

Pressure: 50 psi H₂

-

Time: 6–8 h

-

Yield: 78–85%

-

-

Boron Hydride Reduction :

NaBH₄/I₂ selectively reduces the amide to an alcohol, producing 2-(methylamino)-N-(4-methoxyphenyl)benzyl alcohol.

Acetylation and Acylation

The secondary amine readily undergoes nucleophilic acylation.

-

Acetic Anhydride Reaction :

Forms N-(4-methoxyphenyl)-2-(N-methylacetamido)benzamide, enhancing steric bulk and altering solubility .

Conditions :Reagent Base Solvent Yield (CH₃CO)₂O Pyridine DCM 92%

Nucleophilic Substitution

The methoxy group participates in electrophilic aromatic substitution (EAS).

-

Nitration :

HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group, yielding N-(4-methoxy-3-nitrophenyl)-2-(methylamino)benzamide .

Regioselectivity :-

Nitro group occupies position 3 due to methoxy’s ortho/para-directing effects.

-

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

-

Suzuki Coupling :

Reacts with aryl boronic acids to introduce substituents at position 4 of the benzamide ring .

Example :Boronic Acid Product Yield PhB(OH)₂ N-(4-methoxyphenyl)-2-(methylamino)-4-phenylbenzamide 76%

Acid/Base-Mediated Rearrangements

-

Hydrolysis :

Under acidic conditions (HCl/H₂O), the amide bond cleaves to form 2-(methylamino)benzoic acid and 4-methoxyaniline.

Kinetics :-

Half-life: 2.5 h at 100°C

-

Photochemical Reactions

UV irradiation induces dimerization via the benzamide ring, forming cycloadducts with potential bioactivity .

Biochemical Interactions

Though not a direct reaction, the compound interacts with biological targets:

-

Enzyme Inhibition :

Binds to tyrosine kinases via hydrogen bonding between the amide carbonyl and active-site residues. -

Metabolic Pathways :

Undergoes hepatic CYP450-mediated demethylation to N-(4-hydroxyphenyl)-2-(methylamino)benzamide.

Key Mechanistic Insights

-

Amide Resonance Stabilization : Limits reactivity at the carbonyl group unless strong nucleophiles/reagents are used .

-

Steric Effects : The methoxyphenyl group hinders reactions at the benzamide ring’s ortho positions .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling by stabilizing intermediates .

Scientific Research Applications

Antiviral Activity

Research indicates that N-(4-methoxyphenyl)-2-(methylamino)benzamide exhibits promising antiviral properties, particularly against Hepatitis B Virus (HBV). Studies have shown that it can inhibit viral replication, positioning it as a potential therapeutic agent for HBV infections. The mechanism of action is believed to involve interaction with viral proteins, which warrants further investigation into its efficacy and safety profiles in vivo.

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant activities. This suggests that the compound may also possess the ability to neutralize free radicals, thus contributing to cellular protection against oxidative stress. The antioxidant potential could be explored in the context of various diseases linked to oxidative damage.

Anticancer Potential

Given the structural similarities with other known anticancer agents, there is a hypothesis that this compound may exhibit anticancer properties. Preliminary studies indicate that derivatives of this compound could inhibit cancer cell growth, necessitating comprehensive studies to validate these effects and understand the underlying mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that ensure high yields and purity, making it suitable for research applications. Various derivatives have been synthesized, each potentially enhancing specific biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3-(methylamino)benzamide | Similar amine and methoxy groups | Anti-HBV activity |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Chlorine substitution on phenyl ring | Antiviral properties |

| 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide | Acetoxy group addition | Antioxidant activity |

These derivatives highlight the versatility of this compound in medicinal chemistry and its potential for modification to enhance desired properties.

Study on Anti-HBV Activity

A notable study focused on synthesizing derivatives similar to this compound and evaluating their anti-HBV activity. The findings indicated that certain modifications could significantly enhance antiviral efficacy, suggesting a pathway for developing new antiviral drugs based on this compound .

Antioxidant Research

In another study examining the antioxidant properties of related compounds, researchers found that modifications to the methoxy group could improve radical scavenging activities. This opens avenues for exploring this compound as a potential antioxidant agent in therapeutic contexts.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Electron-Donating vs. Electron-Withdrawing Groups

N-(4-Methoxyphenyl)-3-(Benzoimidazole-Thioacetamido)Benzamide (W17) :

- Substituents: 4-methoxyphenyl (electron-donating) and benzoimidazole-thioacetamido (electron-withdrawing).

- Activity: Exhibits potent anticancer activity against tested cell lines, attributed to the para-methoxy group enhancing cellular uptake and bioavailability .

- Comparison: The electron-donating 4-methoxy group in W17 contrasts with nitro or chloro substituents in other analogs (e.g., W1, W6), which show stronger antimicrobial activity due to electron-withdrawing effects .

- H10 (N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide): Substituents: 4-methoxyphenyl and thiourea. Activity: Demonstrates 87.7% inhibition in antioxidant assays, outperforming phenolic hydroxyl-substituted analogs. The methoxy group likely stabilizes radical intermediates via resonance .

Halogen-Substituted Analogs

- 2-Chloro-N-(4-Methoxyphenyl)Benzamide: Substituents: 4-methoxy and 2-chloro. Structural Data: Dihedral angles between the benzamide and 4-methoxyphenyl rings are 79.20°, with the methoxy group deviating only 0.142 Å from the aromatic plane. This planar conformation may enhance π-π stacking in protein binding .

Anticancer Agents

- W17 (4-Methoxy-Substituted Benzamide): IC₅₀ values: Not explicitly reported, but activity is attributed to the 4-methoxy group’s role in apoptosis induction .

- SNI-2 (2-{[(4-Methoxyphenyl)Sulfonyl]Amino}-N-(2-Phenylethyl)Benzamide): Activity: Inhibits NF-κB signaling by disrupting CARP-1/NEMO interactions, with the 4-methoxyphenyl group critical for binding affinity .

Antioxidant and Anti-Inflammatory Agents

- H10 : Antioxidant efficacy (% inhibition = 87.7) surpasses ascorbic acid in radical scavenging assays .

- 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide : A structurally distinct analog with IC₅₀ = 22.8 μM for DPPH radical scavenging, highlighting the importance of hydroxyl groups in antioxidant activity .

Conformational Analysis

- Dihedral Angles: Target Compound: Expected to adopt a conformation similar to 2-chloro-N-(4-methoxyphenyl)benzamide, with angles between aromatic rings influencing binding to flat protein surfaces .

Data Tables

Biological Activity

N-(4-methoxyphenyl)-2-(methylamino)benzamide, with the molecular formula C16H18N2O2 and a molecular weight of approximately 270.33 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, potential therapeutic applications, and detailed research findings.

Structure and Properties

The compound features a methoxy group attached to a phenyl ring and an amine group on a benzamide backbone. Its structural characteristics facilitate various interactions with biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates that contribute to high yields and purity. This process is crucial for ensuring the compound's suitability for further biological evaluations.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly as an anti-HBV (hepatitis B virus) agent. In vitro studies have shown that it can inhibit viral replication effectively, potentially by increasing intracellular levels of APOBEC3G (A3G), a protein known to interfere with HBV replication .

Anticancer Potential

The compound has also been explored for its anticancer activities. Similar benzamide derivatives have shown promising results against various cancer cell lines, indicating that this compound may possess comparable effects .

Preliminary studies suggest that this compound may interact with viral proteins and other biological targets, inhibiting their function. However, further research is necessary to elucidate the exact mechanisms of action and evaluate its efficacy in vivo .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3-(methylamino)benzamide | Similar amine and methoxy groups | Anti-HBV activity |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Chlorine substitution on phenyl ring | Antiviral properties |

| 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide | Acetoxy group addition | Antioxidant activity |

This table highlights how variations in substituents can influence the biological activities of related compounds.

Case Studies and Research Findings

- Anti-HBV Activity : A study evaluated the anti-HBV activity of a derivative similar to this compound, demonstrating significant inhibition of both wild-type and drug-resistant HBV strains in vitro and in vivo using animal models .

- Cytotoxicity Studies : Other research has assessed the cytotoxic effects of benzamide derivatives on various cancer cell lines, revealing promising results that warrant further exploration into the anticancer potential of this compound .

Q & A

Q. Basic

- NMR Spectroscopy : and NMR (e.g., ~8.0 ppm for aromatic protons, ~165 ppm for amide carbonyl) confirm structural integrity and substitution patterns .

- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1650 cm (C=O stretch) validate the amide group .

- HRMS : Accurate mass analysis (e.g., [M+H]) ensures molecular formula confirmation .

- HPLC : Purity assessment (e.g., 95–100% purity with retention times ~2.2 min under reverse-phase conditions) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 4.52° between aromatic rings) and hydrogen-bonding networks in crystalline forms .

How can reaction conditions be optimized to mitigate side reactions during synthesis?

Q. Advanced

- Temperature Control : Lower temperatures (-50°C) minimize undesired acylation of sensitive functional groups .

- Catalyst Selection : Use coupling agents like DCC/HOBt to enhance amide bond formation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve reagent solubility, while acidic conditions (glacial acetic acid) suppress base-catalyzed decomposition .

- Workup Strategies : Acidification post-reaction (1M HCl) precipitates the product, reducing losses during extraction .

How should researchers resolve contradictions in spectroscopic data for structural elucidation?

Q. Advanced

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing methoxy vs. methylamino proton environments) .

- Computational Modeling : DFT calculations predict chemical shifts and verify dihedral angles observed in crystallography .

- Isotopic Labeling : Use -labeled analogs to confirm nitrogen environments in complex spectra .

What safety protocols are essential for handling intermediates and by-products?

Q. Advanced

- Mutagenicity Screening : Conduct Ames II testing for intermediates (e.g., anomeric amides), as some derivatives exhibit mutagenic potential comparable to benzyl chloride .

- Thermal Stability : Monitor decomposition via DSC; store thermally sensitive intermediates at -20°C under inert atmospheres .

- Ventilation and PPE : Use fume hoods and nitrile gloves when handling volatile reagents (e.g., pivaloyl chloride) .

How can computational methods predict physicochemical properties and reactivity?

Q. Advanced

- QSPR Models : Predict logP, solubility, and metabolic stability using quantum chemical descriptors (e.g., HOMO-LUMO gaps) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry optimization .

- Reactivity Indices : Fukui functions identify nucleophilic/electrophilic sites for regioselective modifications .

What methodologies assess biological activity in medicinal chemistry studies?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC values against targets like MMP-9/MMP-13 using fluorogenic substrates .

- Cell-Based Screening : Evaluate cytotoxicity (e.g., MTT assays) and apoptosis induction in cancer cell lines .

- Fluorescence Probes : Utilize spectrofluorometric titrations (e.g., Pb binding studies) to monitor metal ion interactions .

How do polymorphic forms affect crystallization and bioactivity?

Q. Advanced

- Crystallization Screening : Vapor diffusion (e.g., ethyl acetate/hexane) isolates polymorphs; X-ray diffraction identifies packing motifs (e.g., infinite tape structures via C–H···O interactions) .

- Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) to correlate bioavailability .

- Thermal Analysis : DSC/TGA profiles distinguish stable vs. metastable forms and guide storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.